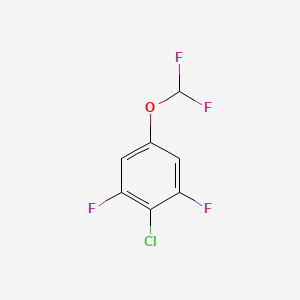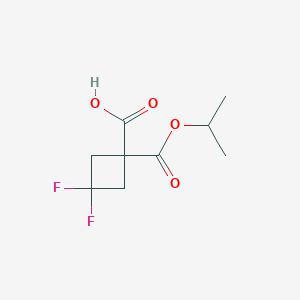
Acide 3,3-difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylique
Vue d'ensemble
Description
3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid is a fluorinated organic compound characterized by its cyclobutane ring structure with two fluorine atoms and an isopropoxycarbonyl group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the role of fluorinated compounds in biological systems. Medicine: The compound is explored for its potential use in drug design and development, especially in the creation of new therapeutic agents. Industry: It is utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid typically involves the fluorination of cyclobutane derivatives followed by esterification. One common method is the reaction of cyclobutane-1,1-dicarboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the fluorination and esterification steps.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound due to the presence of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkyl halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced derivatives such as alcohols and amines.
Substitution: Substituted derivatives with various functional groups.
Mécanisme D'action
The mechanism by which 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid exerts its effects depends on its specific application. In drug design, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its targets.
Comparaison Avec Des Composés Similaires
3,3-Difluorocyclobutane-1,1-dicarboxylic acid: Similar structure but lacks the isopropoxycarbonyl group.
3,3-Difluorocyclobutane-1-carboxylic acid: Similar structure but with only one carboxylic acid group.
Uniqueness: 3,3-Difluoro-1-(isopropoxycarbonyl)cyclobutanecarboxylic acid is unique due to the presence of both fluorine atoms and the isopropoxycarbonyl group, which can significantly alter its chemical and physical properties compared to similar compounds.
Propriétés
IUPAC Name |
3,3-difluoro-1-propan-2-yloxycarbonylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F2O4/c1-5(2)15-7(14)8(6(12)13)3-9(10,11)4-8/h5H,3-4H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOOVGTWUYASMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1(CC(C1)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201188285 | |
| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1225532-90-0 | |
| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1225532-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl) 3,3-difluoro-1,1-cyclobutanedicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201188285 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


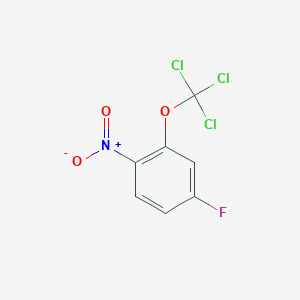



![1-Chloro-3-[chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1402218.png)
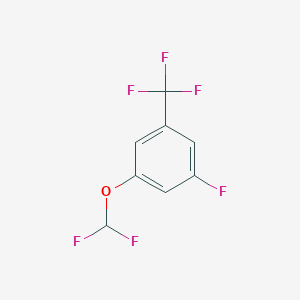
![3-[Chloro(difluoro)methoxy]-1,2,4,5-tetrafluoro-benzene](/img/structure/B1402223.png)


![2,3,4,5-Tetrahydro-1H-benzo[E][1,4]diazepin-8-ylamine 2hcl](/img/structure/B1402227.png)
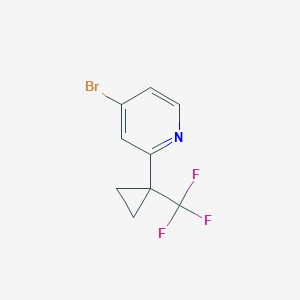

![1-Chloro-2-[chloro(difluoro)methoxy]-5-fluoro-4-nitro-benzene](/img/structure/B1402233.png)
